molecular formula C11H12F2O2S B14066692 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14066692
M. Wt: 246.28 g/mol
InChI Key: GAWQQSNWIXJMDR-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is a propan-1-one derivative featuring a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the para position and a methylthio group (-SMe) at the meta position. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the methylthio substituent contributes to electronic modulation of the aromatic ring .

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-9(15-11(12)13)10(6-7)16-2/h4-6,11H,3H2,1-2H3

InChI Key

GAWQQSNWIXJMDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)F)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with the difluoromethoxy and methylthio groups through electrophilic aromatic substitution reactions.

    Introduction of the propanone moiety: The propanone group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, highlighting how functional groups influence physicochemical and biological properties:

Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference
3-(4-Methoxyphenyl)-1-phenylpropan-1-one -OCH₃ (para) Used in coupling reactions; moderate yield (62–70%)
1-(4-(Methylthio)phenyl)propan-1-one (3da) -SMe (para) Synthesized via decarboxylative alkylation; 54% yield
1-(4-Hydroxyphenyl)-3-(substituted)propen-1-one -OH (para), various meta substituents Cytotoxicity varies with substituents; some show anticancer activity
3-(4-Morpholinoethoxy)phenyl derivatives -OCH₂CH₂ morpholine (para) High cytotoxicity on MCF-7 cells; low toxicity to normal cells
1-(4-(Dimethylamino)phenyl)propan-1-one -N(CH₃)₂ (para) Electron-rich; used in difunctionalization reactions
Key Observations:
  • Electron-Withdrawing vs. Donor Groups: The difluoromethoxy group (-OCF₂H) in the target compound is electron-withdrawing, contrasting with methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups. This difference affects reactivity in electrophilic substitutions or coupling reactions .
  • Sulfur-Containing Substituents : Methylthio (-SMe) groups (as in 3da) enhance lipophilicity and may influence metabolic pathways compared to oxygen-based substituents .
  • Biological Activity: Compounds with morpholinoethoxy groups (e.g., 4a in ) exhibit strong cytotoxicity, suggesting that bulky substituents at para positions may improve target binding .
Yield and Selectivity:
  • Methoxy and methylthio-substituted propan-1-ones typically achieve 54–70% yields in coupling reactions .
  • Selectivity for α-position coupling (over benzylic positions) is noted in ketone-derived reactions .

Physicochemical Properties

  • Solubility: Hydroxyl or amino groups (e.g., in 1-(4-hydroxyphenyl) derivatives) increase water solubility, whereas methylthio or difluoromethoxy groups enhance lipid solubility .
  • Melting Points : Methylthio-substituted compounds (e.g., 3da) have lower melting points (e.g., 225–227°C for Example 132 in ) compared to polar derivatives .

Biological Activity

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a difluoromethoxy group and a methylthio group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O2SC_{11}H_{12}F_{2}O_{2}S, with a molecular weight of approximately 246.28 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC11H12F2O2S
Molecular Weight246.28 g/mol
IUPAC NameThis compound
InChI KeyDBWSBRAQLQNYJS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethoxy and methylthio groups enhance the compound's reactivity and binding affinity, which may influence various biochemical pathways. This interaction can lead to significant pharmacological effects, making it a candidate for further investigation in therapeutic contexts.

Biological Activity

Recent studies have examined the biological effects of this compound, particularly its role as an inhibitor or modulator in several biological processes:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cytokine production, particularly interleukin-17 (IL-17), which is crucial in inflammatory diseases such as psoriasis and rheumatoid arthritis .
  • Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. Studies involving analogs have demonstrated efficacy against various cancer cell lines, warranting further exploration of this compound's potential .

Case Studies

Several case studies highlight the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on RORc Inverse Agonists : A study focusing on selective RORc inverse agonists showed that structural modifications could enhance metabolic stability while maintaining potent activity against IL-17 production. The findings suggest that similar modifications in this compound may yield compounds with improved therapeutic profiles .
  • Antitumor Activity Assessment : In vitro assessments of structurally similar compounds demonstrated significant inhibition of cell proliferation in various cancer models, indicating that this compound may also exhibit such properties .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-(4-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-oneContains difluoromethoxy and difluoromethyl groupsPotentially different reactivity and activity
1-(4-(Trifluoromethoxy)-3-(methylthio)phenyl)propan-1-oneTrifluoromethoxy group instead of difluoromethoxyDifferent pharmacological profiles

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